Journal Name:Green Chemistry
Journal ISSN:1463-9262
IF:11.034
Journal Website:http://pubs.rsc.org/en/journals/journalissues/gc
Year of Origin:1999
Publisher:Royal Society of Chemistry (RSC)
Number of Articles Per Year:555
Publishing Cycle:Bimonthly
OA or Not:Not
Comparison of bismuth atomic lamps for a non-dispersive atomic fluorescence spectrometry
Green Chemistry ( IF 11.034 ) Pub Date: 2023-04-29 , DOI: 10.1016/j.sab.2023.106692
The performance of two types of radiation sources – an electrodeless discharge lamp (EDL) and a boosted discharge hollow cathode lamp (Superlamp) – for atomic fluorescence spectrometry (AFS) was studied and compared using bismuth as a model analyte at 222.8 and 223.1 nm fluorescence lines. Hydride generation was used for analyte introduction to a miniature diffusion flame where the generated bismuthane was atomized. An in-house assembled non-dispersive atomic fluorescence spectrometer was adjusted so that either of the sources could be employed. The optimization of the radiation sources at chosen 40 Hz modulation rate included a duty cycle and applied currents (primary and boost), in addition to proper focusing on the flame atomizer. With optimum operation parameters the sensitivity achieved with the EDL was around an order of magnitude higher than that with the Superlamp, in agreement with the higher radiation intensity measured by an optical power meter and resulting limits of detection of 1.5 pg and 11 pg, for the EDL and the Superlamp, respectively.
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Elemental determination in carbon nanotubes by inductively coupled plasma optical emission spectrometry after a greener and simple microwave-assisted digestion method
Green Chemistry ( IF 11.034 ) Pub Date: 2023-05-19 , DOI: 10.1016/j.sab.2023.106709
A method for the determination of elemental contaminants and metal catalyst residues (Al, Ca, Co, Cr, Fe, La, Mg, Mo, Ni, and Zn) in carbon nanotubes (CNTs) by inductively coupled plasma optical emission spectrometry (ICP OES) was developed by optimizing a greener digestion protocol for sample preparation. The feasibility of using a diluted nitric acid solution combined with H2O2 and high air flow-rate outside the digestion vessel during the microwave-assisted heating was evaluated. Complete digestion of up to 100 mg of CNT was possible using 6 mL of 1 mol L−1 HNO3 combined with 2 mL of 30% w w−1 H2O2, and 125 m3 h−1 of air flow-rate outside the digestion vessel during microwave heating. Comparison of the results obtained using the proposed method with those using a comparative method described in the literature was carried out. Accuracy was also evaluated by comparison of results with those by neutron activation analysis (NAA), and no statistical difference was observed. Limits of quantification (LOQ) ranged from 0.86 (Co) to 4.12 μg g−1 (Ca). Digests obtained using the proposed method were adequate for reliable determinations by ICP OES, and can be alternatively used for routine quality control of metal catalyst residues or impurities in CNTs. Moreover, the proposed method agrees with the recommendations of green analytical chemistry, bringing an important contribution to the sample preparation of CNTs, which normally involves hard conditions and time-consuming protocols and only allows digestion of very limited sample masses (up to 25 mg).
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Feasibility of laser-induced breakdown spectroscopy to elucidate elemental changes in human tooth ankylosis
Green Chemistry ( IF 11.034 ) Pub Date: 2023-06-15 , DOI: 10.1016/j.sab.2023.106727
Tooth ankylosis is a pathological condition associated with the loss of physiological tooth mobility when the firm fusion between the alveolar bone and the tooth root occurs. Causes of dental ankylosis are uncertain, so the analysis of elemental distribution in ankylotic and surrounding tissues could provide additional information about its initiation and progression. Here, we used Laser-Induced Breakdown Spectroscopy (LIBS) to determine differences in the mineral composition among ankylotic tissue, bone, and dental tissue taking advantage of its high throughput and multi-elemental capability. Elemental imaging was performed with a spatial resolution of 30 μm to evaluate the distribution of carbon, calcium, magnesium, phosphorus, and strontium in human tooth. To further verify the difference in the mineral composition of ankylotic tissue, the semi-quantitative content of these elements was compared within the region of interest. We revealed a significant increase in calcium, magnesium, and phosphorus contents in the ankylotic tissues. However, the contents of magnesium and phosphorus were not significantly changed. This finding suggests a mineral disbalance only of just certain elements in the tooth-bone interface area during the spread of ankylosis associated with an intense calcification of connective tissue. This paper brings a feasibility study and shows the way of LIBS data interpretation. We propose that the LIBS analysis on a micro-scale can contribute to the understanding of ankylotic tissue composition and can distinguish even small differences of carbon, calcium, magnesium, phosphorus, and strontium contents on the tooth-bone boundary during the initiation of ankylosis. Therefore, it represents a new useful tool for their future, more extensive analyses.
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Analytical approach of elemental impurities in pharmaceutical products: A worldwide review
Green Chemistry ( IF 11.034 ) Pub Date: 2023-04-23 , DOI: 10.1016/j.sab.2023.106689
Elemental impurities may occur in pharmaceutical products under different conditions. Impurity composition includes many types of species: metals and non-metals, which can be essentially toxic, due to their direct health damage potential, and those essential elements or compounds, which play a physiological role in the human body in defined levels. The essential ones may develop an illness profile or a non-desirable situation, since their concentrations exceed permitted and tolerable limits. Inorganic contamination in pharmaceuticals has been observed in several countries. A high number of reports on metal contamination in natural products, traditional eastern medicines, herbal medicines and medicinal plants have been presented, especially with lead, cadmium, mercury and arsenic. A simple explanation to this fact is mainly related to metal deposition in the soil, water contamination, fertilizer and pesticide poisoning. Synthetic products are faced to catalyst deposition, water contamination, glassware impurities, contaminated raw materials and excipients, as well as uncontrolled manufacturing processes. Several analytical methods have been developed and improved for years, allowing the application of better strategies to evaluate metal contamination in pharmaceutical products. Spectroscopy techniques are used by industries in routine investigations, and can also be improved to attend different types of matrices and materials. In Brazil, the Brazilian Pharmacopeia and National Health Surveillance Agency are the available guide and institution, respectively, onto which the investigation of elemental impurities is based. In the international scenario, The United States Pharmacopeia (USP), The European Pharmacopeia (EU), The European Medicine Agency (EMA) Guideline and The International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use(ICH) Guideline are the four most important and complete manuals for the evaluation of impurities in pharmaceutical products, active pharmaceutical ingredients (APIs), raw materials and intermediates in the present days. A great amount of scientific research about inorganic impurities in pharmaceuticals has been conducted in recent years, but it still remains below the strategies of analytical applications due to the many possibilities of contamination. The continuous work on this theme, regulated by international agencies, is the best way to improve the quality of pharmaceutical products and to ensure safety in their use. The objective of this paper is to summarize spectroscopy techniques applied to inorganic evaluation in pharmaceuticals, considering the limits of element exposure to human beings reported by national and international references.
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Analytical approaches for food authentication using LIBS fingerprinting
Green Chemistry ( IF 11.034 ) Pub Date: 2023-04-29 , DOI: 10.1016/j.sab.2023.106693
Laser-induced breakdown spectroscopy (LIBS) is a widely acknowledged elemental analysis approach used in various study domains due to its rapid measurement capability and minimal sample-preparation requirements. Recently, there has been an increase in interest in the applications of LIBS in the realm of food safety and quality. Given that the majority of commonly consumed foods exhibit only modest trace-element variations, discovering predictive spectral patterns through multivariate analysis is crucial for the data-analysis pipeline. The efficacy of multivariate analysis and machine-learning algorithms to identify the most predictive spectral features, conduct class recognition and classification was evaluated in this paper, utilizing both a custom-developed benchtop LIBS system and a commercially available portable one. Specifically, this study's objective was to evaluate the performance of spectral variable selection using elastic-net multinomial logistic regression. The data processing pipeline and the LIBS hardware were evaluated in the context of food authentication and identification, a rising field of research addressing the issue of food fraud. Our findings indicated that classifying food samples with carefully selected fewer variables reduces model overfitting and improves the accuracy of LIBS pattern classification. In a broader sense, the results support the continued development of field-deployable, portable LIBS equipment designed for food authentication and fingerprinting activities.
Detail
In-situ measurement of hydrogen on airless planetary bodies using laser-induced breakdown spectroscopy
Green Chemistry ( IF 11.034 ) Pub Date: 2023-05-05 , DOI: 10.1016/j.sab.2023.106696
Remote-sensing observations on the surface of airless bodies, such as the Moon and asteroids, have confirmed the presence of hydrogen-bearing materials. However, their spatial distributions at small scales (mm–m) and depth profiles have great uncertainties. In-situ analyses of hydrogen-bearing materials with laser-induced breakdown spectroscopy (LIBS) have been proposed to resolve these problems, as the footprint of LIBS ablation is small (≲1 mm) and can penetrate into the subsurface by excavating the surface layer. Nevertheless, the measurement accuracy of hydrogen with LIBS on airless and hydrous planetary bodies has not been evaluated because it requires extensive calibration using hydrogen-rich geologic materials under a high-vacuum condition. In addition, whether hydrogen occurs as hydroxyl or ice has been difficult to ascertain via LIBS analysis because molecular information is typically lost in the ablation plasma. To resolve these problems, we conducted two experiments. First, compressed powders of rocks were measured by LIBS under vacuum (<3 × 10−2 Pa) to evaluate the calibration accuracies and detection limits in rocks and compacted soils on airless bodies. Several geostandards including basalts and feldspars were doped with various concentrations of hydroxyls (Mg(OH)2 and Ca(OH)2) to prepare hydrogen-rich samples up to 15 wt% in H2O-equivalent concentration (wt%H2O). Our results show that the hydrogen concentration can be accurately calibrated from the LIBS spectra by using multivariate models or matrix-matched calibration curves (i.e., calibration using samples with comparable bulk elemental abundances), facilitating the correction of significant matrix effects observed in the intensities of the 656 nm Hα line. We obtained a measurement accuracy of ±0.9 wt%H2O in the 0–12 wt%H2O range via matrix-matched calibration. This level of accuracy is sufficient for many planetary and resource exploration applications, such as designing hardware and operation for mining water on the Moon. We estimate the 2σ limit of detection (LOD) to be 0.4 wt%H2O based on the average of all samples, although better LODs were obtained for some individual matrix (e.g., 0.2 wt%H2O for basalt/feldspar–Ca(OH)2 mixtures). Such LOD shows that exploitable ice on the Moon can be detected with 2σ confidence by LIBS. Second, we demonstrate that the molecular structure of hydrogen can be distinguished by operating LIBS in tandem with heating lasers. In this method, the samples are heated prior to LIBS analysis using a continuous-wave laser with adjusted fluence and duration. Our results indicate that ice and hydroxyl can be distinguished because the Hα lines of ice-bearing samples decrease after the laser heating due to sublimation, but those of hydroxyl-bearing samples are retained. In addition, we report an enhancement of hydrogen emission from loose powders, suggesting that hydrogen in lunar soils may be measured with higher sensitivity. The results of this study show that LIBS is a versatile and powerful tool for accurate stand-off measurement of hydrogen-bearing materials on airless planetary bodies.
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Nano objects evaluation for nanoparticle enhanced laser induced breakdown spectroscopy analysis of polymers using a handheld device
Green Chemistry ( IF 11.034 ) Pub Date: 2023-05-11 , DOI: 10.1016/j.sab.2023.106697
Polymer additives are essential to provide essential properties to the plastic materials. Some of the mainly employed additives contain metals essential to measure like Sb, Pb or P. Laser Induced Breakdown Spectroscopy suffers a lack of sensitivity for these elements and especially when using handheld devices. The recent developments in Nanoparticles Enhanced Laser Induced Breakdown Spectroscopy (NELIBS) have led to improvement of signals mainly in conductive materials. In this work we prepared and evaluate nano-objects with different shapes and size to improve element signals on plastic samples. Ellipsoid, bipyramids and spheres increased significantly sensitivity of most additives i.e. P, Sb, Mg and Pb. The obtained gold ellipsoids nano-objects were of small dimensions and gave best signal enhancement. The NELIBS also increased the CaF molecular band signal by a factor of 2. These results indicate that the NELIBS can be used in quantitative analytical application for plastics even for difficult elements like fluorine.
Detail
High-resolution LIBS and LIBS-MLIF of REE molecular emission in laser-induced plasma
Green Chemistry ( IF 11.034 ) Pub Date: 2023-04-08 , DOI: 10.1016/j.sab.2023.106667
We accomplished the high-resolution study by LIBS and LIBS-MLIF techniques of molecular emission of REE in LIP to evaluate its suitability for the isotopic shift analysis. The GdO molecular is the best choice for natural isotope analysis by combining its molecular weight and emission spectra. The isotopic shifts depend on the specific vibrational transition and are in the range from tenths to several cm−1. For the artificially induced isotopes, the lightest REE (Sc and Y) may be the optimal candidates.
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Quantification of alloying elements in steel targets: The LIBS 2022 regression contest
Green Chemistry ( IF 11.034 ) Pub Date: 2023-05-30 , DOI: 10.1016/j.sab.2023.106710
We present the results of the regression contest organized for the LIBS 2022 conference. While the motivation and design of the contest are briefly presented, the work focuses on the methodologies of the three best-performing teams. The employed spectral preprocessing strategies, choice of regression models and its optimization are detailed for each team separately. The aim of the contest reflects the long-term challenges faced by quantitative laser-induced breakdown spectroscopy (LIBS) analysis. Thus, the contest was designed with the purpose of providing a transparent platform for comparing and evaluating the large range of data processing tools available in the LIBS literature. Namely, the contest consisted of the quantification of two major (Cr, Ni) and two minor (Mn, Mo) elements in 15 steel targets. For constructing an appropriate regression model, spectra of 42 targets were provided. The spectra were collected using a commercially available laboratory-based LIBS system and made publicly available. The contest lasted 53 days during which the teams did not receive feedback. In total, 21 teams participated out of which the three best-performing methodologies are presented here. A single linear partial least squares model and two artificial neural network regression models are presented. The corresponding feature selection strategies included emission line selection, spectral range selection, and automatized wavelength selection. Various spectral normalization strategies and data augmentation strategies are also presented.
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Spectroscopic methods for isotope analysis of heavy metal atoms: A review
Green Chemistry ( IF 11.034 ) Pub Date: 2023-07-05 , DOI: 10.1016/j.sab.2023.106740
Heavy metals migrate throughout the ecosystem with water cycling, posing a significant threat to food safety, environmental safety, and human health. Atomic spectrometry has many advantages, such as rapid, real-time, in situ, and high resolution, and has great application potential in heavy metal isotope analysis in environmental monitoring, biomedicine, and nuclear fuels. The present article reviews the progress of atomic spectrometry for heavy metal isotope analysis, classified into linear spectroscopic methods (atomic emission, atomic absorption, and laser-excited atomic fluorescence spectrometry) and non-linear spectroscopic methods (saturated absorption spectrometry, four-wave mixing spectrometry, and Doppler-free two-photon spectrometry). It mainly focuses on the principles and applications in analyzing the heavy metal isotopic concentration and energy level structure. It also summarizes the fundamentals of isotope analysis according to the considerations of choosing spectroscopic methods for isotope analysis, which include the isotope shifts of a set of heavy metal transitions, the characteristics of atomic spectrometry, and related instrumentation. Finally, it discusses the advantages and disadvantages compared with mass spectrometry and an outlook of challenges and research opportunities within the field.
Detail
SCI Journal Division of the Chinese Academy of Sciences
Major Disciplines Sub Discipline TOP Summarize
化学1区 CHEMISTRY, MULTIDISCIPLINARY 化学综合2区 Not Not
Supplementary Information
Self Citation Rate H-index SCI Inclusion Status PubMed Central (PML)
7.10 160 Science Citation Index Science Citation Index Expanded Not
Submission Guidelines
Journal Submission Website
http://mc.manuscriptcentral.com/gc
Submission Guidelines
https://www.rsc.org/journals-books-databases/about-journals/green-chemistry/#journal-specific-guidelines
Reference Format
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